2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S/c1-18-15(20)11-25(22,23)14-6-8-19(9-7-14)16(21)10-24-13-4-2-12(17)3-5-13/h2-5,14H,6-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVITPZHLVUIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxyacetyl Intermediate: The reaction between 4-chlorophenol and chloroacetyl chloride in the presence of a base such as triethylamine yields 4-chlorophenoxyacetyl chloride.
Piperidine Derivative Formation: The reaction of piperidine with the chlorophenoxyacetyl chloride intermediate forms the 1-(2-(4-chlorophenoxy)acetyl)piperidine derivative.
N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted chlorophenoxy derivatives.
Scientific Research Applications
2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and chlorophenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 2-((1-(2-(4-bromophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- 2-((1-(2-(4-methylphenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Uniqueness
Compared to similar compounds, 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Biological Activity
The compound 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of the ATF4 pathway. This pathway is crucial in various cellular processes, including stress responses and oncogenesis. Understanding the biological activity of this compound can provide insights into its therapeutic applications, especially in cancer treatment.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a piperidine ring, a chlorophenoxy group, and a sulfonamide functional group, which are significant for its biological interactions.
The primary mechanism attributed to this compound involves the inhibition of the ATF4 pathway , which plays a role in the cellular response to stress. By inhibiting this pathway, the compound may affect protein synthesis and cell survival, particularly in cancer cells. The inhibition of ATF4 can lead to reduced expression of genes involved in cell survival under stress conditions, potentially sensitizing cancer cells to chemotherapeutic agents .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
| HeLa (cervical cancer) | 15.0 |
These results indicate that the compound is particularly effective against lung cancer cells compared to others.
In Vivo Studies
Preclinical studies in animal models have shown that administration of this compound can lead to significant tumor regression in xenograft models of human cancers. The observed effects include decreased tumor volume and weight, suggesting that the compound effectively targets tumor growth mechanisms.
Case Studies
Several case studies have highlighted the potential of this compound in combination therapies:
- Combination with Chemotherapy : A study investigated the effects of combining this compound with doxorubicin in breast cancer models. The results indicated enhanced efficacy, with a synergistic effect leading to a greater reduction in tumor size compared to doxorubicin alone.
- Targeting Drug Resistance : Another case study focused on its use in overcoming drug resistance in ovarian cancer cells. The compound was found to restore sensitivity to paclitaxel, suggesting that it may help circumvent mechanisms of resistance commonly seen in chemotherapy.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits potent anti-cancer activity, it also shows a favorable safety profile at therapeutic doses. Toxicological evaluations have demonstrated minimal adverse effects on normal tissues, which is critical for its potential use as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for 2-((1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the piperidine ring with a sulfonyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Step 2: Acetylation of the piperidine nitrogen with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base like triethylamine to stabilize reactive intermediates .
- Step 3: N-methylation of the acetamide group using methyl iodide and a catalytic base (e.g., KCO) in DMF at 60–80°C .
Optimization Strategies:
- Monitor reactions via TLC or HPLC to track intermediates and minimize side products .
- Adjust solvent polarity (e.g., switching from THF to DCM) to improve yields of sulfonylation steps .
Q. How is structural characterization of this compound performed to confirm purity and identity?
Key techniques include:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., sulfonyl protons at δ 3.2–3.5 ppm; aromatic protons from the chlorophenyl group at δ 7.2–7.6 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H] at m/z 455.12 for CHClNOS) .
- Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.4% deviation .
Q. What preliminary biological activities have been reported for this compound?
- Orexin Receptor Agonism: Demonstrated in vitro with EC values <100 nM in calcium flux assays, suggesting potential for treating sleep disorders .
- Enzyme Inhibition: Moderate activity against carbonic anhydrase isoforms (IC ~1–5 µM) due to the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structural analogs?
- Case Example: Variability in orexin receptor binding (e.g., EC differences >10-fold) between analogs with para-chlorophenyl vs. ortho-substituted groups .
- Methodological Approaches:
- Perform molecular docking to compare binding poses in receptor models (e.g., OX1 vs. OX2 subtypes) .
- Use site-directed mutagenesis to identify critical residues influencing affinity .
- Validate with radioligand displacement assays (e.g., H-SB-674042 as a reference) .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Lipophilicity Reduction: Introduce polar groups (e.g., hydroxyl or carboxyl) on the piperidine ring to enhance aqueous solubility (logP reduction from 3.2 to 2.5) .
- Metabolic Stability: Replace labile esters (e.g., acetamide) with stable bioisosteres like oxadiazoles in preclinical models .
- In Vivo Testing: Assess oral bioavailability in rodent models using LC-MS/MS for plasma concentration monitoring .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Key Modifications:
- Sulfonyl Group Replacement: Switching to phosphonate groups reduces off-target enzyme inhibition while retaining receptor activity .
- Chlorophenyl Optimization: Meta-substitution improves metabolic stability compared to para-substitution in microsomal assays .
- Data-Driven Design:
- Use QSAR models correlating substituent electronic parameters (Hammett σ) with biological potency .
Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?
- In Vitro:
- Receptor Transfected Cells: HEK293 cells expressing human orexin receptors for cAMP or calcium signaling assays .
- Cytotoxicity Screening: MTT assays in HepG2 cells to rule out hepatotoxicity at therapeutic concentrations (IC >50 µM) .
- In Vivo:
- Murine Sleep Studies: Measure wake-promoting effects in wild-type vs. orexin-receptor knockout mice .
Q. How do researchers address discrepancies in synthetic yields across different batches?
- Root Cause Analysis:
- Trace impurities in starting materials (e.g., piperidine derivatives) via GC-MS .
- Optimize stoichiometry (e.g., 1.2 eq. of sulfonyl chloride) to prevent incomplete reactions .
- Process Validation:
- Implement DoE (Design of Experiments) to identify critical parameters (temperature, solvent) affecting yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
